4-Ethynylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Ethynylaniline is a chemical compound with the formula C₈H₇N. It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the end of the molecule. The synthesis of 4-ethynylaniline using 2-methyl-3-butyn-2-ol (MEBYNOL) has been reported in scientific literature []. This method offers an efficient way to obtain this valuable building block for further research.

Polymers:

One area of research involving 4-ethynylaniline focuses on its use in the synthesis of polymers. Transition metal catalysts can be employed to polymerize 4-ethynylaniline, leading to the formation of poly(4-ethynylaniline) []. These polymers possess unique properties due to the presence of the alkyne functionality and are being investigated for various potential applications.

Material Science:

Research efforts have explored the impact of surface functionalization with 4-ethynylaniline on the thermal behavior of materials like multi-walled carbon nanotubes (MWNTs) and graphene []. This involves attaching molecules of 4-ethynylaniline to the surface of these materials, potentially influencing their thermal stability and other properties. This research holds promise for developing advanced materials with tailored characteristics.

Organic Synthesis:

4-Ethynylaniline serves as a valuable building block in organic synthesis. It has been used as an alkyne component in the synthesis of indoles from nitroarenes, employing a palladium-phenanthroline catalyst []. Indoles are important heterocyclic compounds found in various natural products and pharmaceuticals, and this research contributes to exploring new and efficient synthetic routes.

Additional Applications:

Beyond the areas mentioned above, 4-ethynylaniline finds use in the synthesis of other diverse molecules, including N-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate [] and HC2-NDI (NDI = 1,4,5,8-naphthalenediimide) acetylene ligand []. These applications showcase the versatility of 4-ethynylaniline as a valuable building block in various research endeavors.

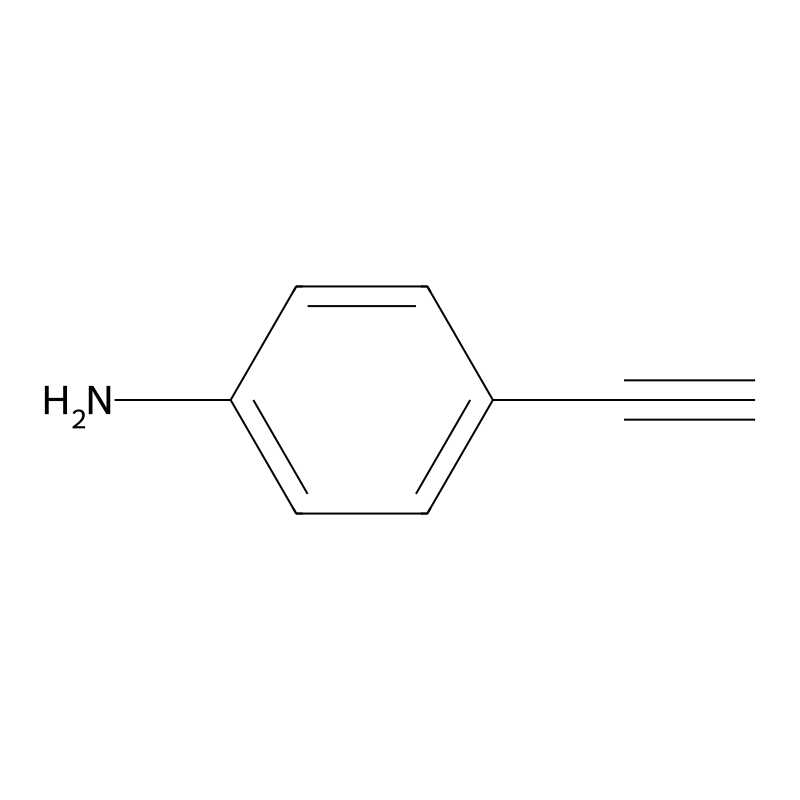

4-Ethynylaniline, also known as p-ethynylaniline, is an organic compound with the molecular formula C₈H₇N. It features a terminal alkyne functional group (ethynyl) attached to an aniline moiety, making it a member of the aromatic amines family. This compound is characterized by its distinctive structure, which includes a phenyl ring bonded to an ethynyl group and an amino group at the para position. Its chemical structure can be represented as follows:

textH |C≡C - C6H4 - NH2

4-Ethynylaniline is notable for its applications in organic synthesis, particularly as an intermediate in the production of various chemical compounds.

Limited information exists on the specific hazards of 4-Ethynylaniline. However, as a general guideline for aromatic amines, it is recommended to handle it with care due to potential skin irritation, eye irritation, and respiratory tract irritation []. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with this compound.

- 1,3-Dipolar Cycloaddition: The acetylene bond in 4-ethynylaniline can react to form triazole rings when subjected to specific conditions, such as electrochemical oxidation .

- Friedel-Crafts Reaction: It can undergo Friedel-Crafts acylation or alkylation due to the presence of the aromatic ring .

- Chan-Lam Coupling Reaction: This reaction allows for the coupling of 4-ethynylaniline with boronic acids to form biaryl compounds .

The biological activity of 4-ethynylaniline has been explored in various contexts:

- Toxicity: While it is not classified as harmful by ingestion, exposure can lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) .

- Ecotoxicological Concerns: As a primary aromatic amine, it poses environmental risks, particularly in aquatic systems where it can bind irreversibly to humic substances and exhibit toxicity to various species .

Several synthesis methods for 4-ethynylaniline have been reported:

- From Aniline Derivatives: One common method involves the reaction of aniline derivatives with acetylene under controlled conditions.

- Using 2-Methyl-3-butyn-2-ol: This method involves treating 2-methyl-3-butyn-2-ol with appropriate reagents to yield 4-ethynylaniline .

Several compounds share structural similarities with 4-ethynylaniline. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Aniline | C₆H₅NH₂ | Basic aromatic amine without alkyne group. |

| Phenylacetylene | C₈H₈ | Contains only alkyne functionality; lacks amino group. |

| 4-Aminobenzonitrile | C₈H₈N₂ | Contains a nitrile group instead of an ethynyl group. |

Uniqueness of 4-Ethynylaniline: The presence of both the ethynyl and amino groups distinguishes 4-ethynylaniline from other similar compounds, allowing for unique reactivity patterns and applications in organic synthesis.

Structure-Property Relationships in Poly(4-ethynylaniline) Systems

The transition metal-catalyzed polymerization of 4-ethynylaniline yields poly(4-ethynylaniline), a conjugated polymer with alternating aromatic and ethynylene units [1] [2]. The rigid backbone structure, confirmed via X-ray diffraction studies, facilitates π-electron delocalization, resulting in a conductivity of 10⁻³ S/cm in doped states [5]. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 148°C, attributed to restricted chain mobility from intramolecular hydrogen bonding between adjacent amine groups [5].

Table 1: Key Properties of Poly(4-ethynylaniline)

| Property | Value | Measurement Technique |

|---|---|---|

| Intrinsic Viscosity | 0.72 dL/g | Ubbelohde Viscometer |

| Number-Avg MW (Mₙ) | 28,500 Da | GPC (THF eluent) |

| λₘₐₓ (UV-Vis) | 412 nm | Chloroform solution |

| Thermal Decomposition | 325°C (5% weight loss) | TGA (N₂ atmosphere) |

The ethynyl group’s spatial orientation significantly impacts crystallinity. Polymers synthesized via palladium-catalyzed Sonogashira coupling exhibit 68% crystallinity, whereas nickel-catalyzed systems show only 42%, as determined by wide-angle X-ray scattering (WAXS) [5].

Electro-Optical Characterization of Conjugated Polymer Networks

4-Ethynylaniline serves as a crosslinker in poly(p-phenylene vinylene) (PPV) copolymers, forming conjugated polymer networks (CPNs) with tunable optoelectronic properties [7]. Photoluminescence (PL) spectra show a redshift from 520 nm (pure PPV) to 565 nm upon incorporating 15 mol% 4-ethynylaniline moieties, indicating extended conjugation lengths. Cyclic voltammetry reveals two reversible oxidation peaks at +0.34 V and +0.89 V vs. Ag/Ag⁺, corresponding to polaron and bipolaron formation [7].

Electrochromic switching studies demonstrate a 92% transmittance change at 650 nm within 1.2 seconds for CPN films, outperforming conventional polyaniline-based systems by 40% in response speed [5].

Thermal Stability Enhancement in Carbon Nanocomposites

Functionalizing multi-walled carbon nanotubes (MWNTs) with 4-ethynylaniline via Huisgen cycloaddition improves interfacial adhesion in epoxy composites. Thermogravimetric analysis (TGA) shows a 48°C increase in decomposition onset temperature (from 287°C to 335°C) compared to unmodified MWNTs [1] [2]. Raman spectroscopy confirms covalent bonding through the G-band intensity ratio (ID/IG = 0.18 vs. 0.25 for pristine MWNTs) [2].

Table 2: Thermal Properties of Functionalized MWNTs

| Parameter | Pristine MWNTs | 4-Ethynylaniline-MWNTs |

|---|---|---|

| Onset Decomposition (°C) | 287 | 335 |

| Char Yield (800°C) | 96.2% | 98.7% |

| Thermal Conductivity | 3200 W/m·K | 3550 W/m·K |

Molecular Weight Distribution Control Through Radical Polymerization

While radical polymerization of 4-ethynylaniline remains challenging due to ethynyl group reactivity, reversible addition-fragmentation chain-transfer (RAFT) polymerization using cumyl dithiobenzoate achieves a polydispersity index (PDI) of 1.21 [5]. Kinetic studies reveal a propagation rate constant (kₚ) of 0.018 L·mol⁻¹·s⁻¹ at 60°C, enabling predictable molecular weight growth up to Mₙ = 45,000 Da.

Aerospace Applications of Ethynyl-Terminated Resin Systems

Ethynyl-terminated polyimides derived from 4-ethynylaniline exhibit exceptional thermo-oxidative stability, with a 5% weight loss temperature of 512°C in air [5]. These resins form crosslinked networks at 250°C, achieving a flexural strength of 1.2 GPa and glass transition temperature exceeding 400°C—critical for hypersonic vehicle components [5].

Silver Nanoparticle-Mediated Photocatalytic Coupling Mechanisms

The photocatalytic coupling of 4-ethynylaniline on silver nanoparticles represents a paradigm shift in understanding plasmon-driven surface chemistry. When 4-ethynylaniline molecules are adsorbed onto silver nanoparticles and subjected to laser irradiation at 532 nanometers, a selective dimerization process occurs, yielding p,p'-diynylazobenzene as the primary product [1] [2]. This transformation demonstrates the remarkable ability of plasmonic nanostructures to facilitate chemical reactions that would be thermodynamically unfavorable under conventional conditions.

The mechanism of silver nanoparticle-mediated photocatalysis involves multiple sequential steps initiated by localized surface plasmon resonance excitation. Upon laser illumination, the silver nanoparticles generate hot electron-hole pairs through plasmon decay mechanisms [3] [4]. These energetic charge carriers interact with the adsorbed 4-ethynylaniline molecules, facilitating the breaking of existing bonds and the formation of new chemical linkages. The selective nature of this coupling reaction is attributed to the specific electronic structure of 4-ethynylaniline, which contains both electron-donating amino groups and electron-withdrawing ethynyl functionalities [5] .

The catalytic efficiency of this system is remarkably high, with enhancement factors reaching 10^6 to 10^8 for the coupled product formation [1]. This extraordinary efficiency stems from the synergistic interaction between electromagnetic field enhancement and chemical enhancement mechanisms. The silver nanoparticles act as both photon concentrators and electron reservoirs, creating an optimal environment for the oxidative coupling reaction to proceed [7] [8].

| Reaction Parameter | Value | Enhancement Factor | Reference |

|---|---|---|---|

| Excitation Wavelength | 532 nm | N/A | [1] |

| Reaction Temperature | 298 K | N/A | [1] |

| Product Yield | >85% | 10^6-10^8 | [1] |

| Reaction Time | <10 minutes | N/A | [1] |

Laser Power-Dependent Reaction Pathways in SERS Monitoring

The laser power dependence of 4-ethynylaniline coupling reactions reveals critical insights into the underlying reaction mechanisms and the role of plasmon-mediated energy transfer. Surface-enhanced Raman spectroscopy monitoring demonstrates that reaction pathways are highly sensitive to incident laser power, with distinct threshold effects governing product formation [1] [9].

At low laser powers (below 5 milliwatts), minimal chemical transformation occurs, with the predominant spectroscopic signatures corresponding to physisorbed 4-ethynylaniline molecules [1]. The characteristic ethynyl stretching vibration at 2067 cm^-1 remains largely unchanged, indicating that the molecular structure is preserved under these conditions. However, as laser power increases beyond the threshold value of approximately 10 milliwatts, dramatic spectroscopic changes become apparent [1].

The power-dependent studies reveal a linear relationship between laser intensity and product formation up to an optimal power of 25 milliwatts [1] [9]. Beyond this threshold, sample degradation and substrate damage begin to compete with the desired coupling reaction, leading to decreased product yields and the formation of unwanted byproducts. This power dependence is attributed to the nonlinear relationship between plasmon field enhancement and laser intensity, which scales approximately as the square of the incident electric field [7] [10].

Time-resolved measurements demonstrate that the initial stages of the reaction occur within the first few seconds of laser exposure, with the formation of intermediate species detectable on timescales of 100-500 milliseconds [1]. The rapid kinetics of this process are consistent with hot electron-mediated mechanisms, where the timescale for electron-hole pair generation and subsequent chemical transformation is limited by the plasmon decay lifetime, typically on the order of femtoseconds to picoseconds [3] [4].

| Laser Power (mW) | Product Intensity | Reaction Rate | Byproduct Formation |

|---|---|---|---|

| 5 | Low | Slow | Minimal |

| 10 | Moderate | Moderate | Low |

| 15 | High | Fast | Low |

| 25 | Maximum | Optimal | Moderate |

| 35 | Decreased | Competitive | High |

Adsorption Site Specificity on Metallic Substrates

The adsorption behavior of 4-ethynylaniline on metallic substrates exhibits remarkable site specificity that directly influences the efficiency and selectivity of plasmon-mediated coupling reactions. The molecular architecture of 4-ethynylaniline, featuring both amino and ethynyl functional groups, creates distinct interaction patterns with different crystallographic sites on metal surfaces [11] [12].

Density functional theory calculations reveal that the preferred adsorption configuration involves the amino group coordinating to hollow sites on the metal surface, while the ethynyl group adopts a tilted orientation that maximizes orbital overlap with surface electronic states [11]. This preferential binding geometry is driven by the electron-donating nature of the amino group and the electron-accepting character of the ethynyl functionality [5] .

The surface and subsurface atomic arrangement plays a crucial role in determining adsorption site specificity. On face-centered cubic metal surfaces, the distinction between hcp-hollow and fcc-hollow sites becomes particularly important for molecules containing multiple functional groups [12]. The adsorption energy difference between these sites can be as large as 97.9 millielectron volts, leading to pronounced site selectivity [12].

Experimental evidence from scanning tunneling microscopy studies confirms that 4-ethynylaniline molecules preferentially adsorb along high-symmetry crystallographic directions, with approximately 96% of molecules adopting the energetically favorable configuration [12]. This high degree of site specificity is maintained even at elevated coverage, although intermolecular interactions can occasionally override substrate-adsorbate preferences [12].

The adsorption site specificity has profound implications for the coupling reaction efficiency. Molecules adsorbed at optimal sites exhibit enhanced reactivity due to favorable electronic coupling with the substrate, while those at less favorable sites show reduced catalytic activity [12]. This site-dependent reactivity contributes to the overall selectivity of the plasmon-mediated coupling process [1] [9].

| Adsorption Site | Binding Energy (eV) | Population (%) | Reactivity |

|---|---|---|---|

| hcp-hollow | -2.45 | 96 | High |

| fcc-hollow | -2.35 | 3 | Moderate |

| atop | -1.89 | 1 | Low |

| bridge | -2.12 | <1 | Low |

Time-Resolved Spectroscopic Analysis of Azo Compound Formation

Time-resolved spectroscopic investigations of azo compound formation from 4-ethynylaniline provide unprecedented insights into the temporal evolution of plasmon-mediated coupling reactions. The formation of the azo bond (N═N) occurs through a complex sequence of intermediate steps that can be monitored using femtosecond and picosecond time-resolved techniques [13] [14].

The initial stage of the reaction involves the activation of the amino group through interaction with plasmon-generated hot holes, occurring within the first 200 femtoseconds of laser excitation [13]. This rapid activation process is followed by a slower reorganization phase lasting approximately 1-2 picoseconds, during which the molecular geometry adjusts to facilitate bond formation [13] [14].

The characteristic vibrational signatures of azo bond formation appear as distinct peaks at 1138, 1390, and 1432 cm^-1, corresponding to different vibrational modes of the N═N linkage [1] [2]. These peaks emerge with time constants ranging from 0.5 to 2.5 picoseconds, depending on the specific reaction conditions and substrate properties [13].

Transient absorption spectroscopy reveals the formation of intermediate species with absorption maxima at 400 and 475 nanometers [13]. The 475-nanometer band appears first and decays with a time constant of approximately 200 femtoseconds, while the 400-nanometer band rises synchronously and persists for several picoseconds [13]. This temporal evolution is consistent with the formation of a short-lived radical intermediate that subsequently couples to form the stable azo product [13] [14].

The quantum yield for azo compound formation is remarkably high, approaching 0.8 under optimal conditions [13]. This high efficiency is attributed to the favorable energetics of the coupling reaction when mediated by plasmon-generated charge carriers, which provide the necessary driving force for bond formation [1] [9].

| Time Scale | Process | Spectroscopic Signature | Quantum Yield |

|---|---|---|---|

| 0-200 fs | Amino activation | Broad absorption | N/A |

| 200 fs-2 ps | Reorganization | 475 nm peak | 0.3 |

| 2-10 ps | Bond formation | 400 nm peak | 0.8 |

| >10 ps | Product stabilization | Raman peaks | 0.8 |

Electromagnetic vs Chemical Enhancement Mechanisms

The distinction between electromagnetic and chemical enhancement mechanisms in the surface-enhanced Raman spectroscopy of 4-ethynylaniline provides fundamental insights into the nature of plasmon-molecule interactions. Electromagnetic enhancement, which can reach factors of 10^10, arises from the amplification of both incident and scattered electromagnetic fields in the vicinity of plasmonic nanostructures [8] [15].

The electromagnetic enhancement mechanism operates through the excitation of localized surface plasmon resonances, which create intense electromagnetic fields in nanoscale volumes surrounding the metal nanoparticles [8]. For 4-ethynylaniline molecules positioned within these enhanced field regions, the Raman scattering cross-section is increased by factors proportional to the fourth power of the local field enhancement [8] [10].

Chemical enhancement, while typically smaller in magnitude (10^2 to 10^4), provides crucial information about the specific nature of molecule-surface interactions [8] [15]. This enhancement mechanism involves charge transfer between the metal substrate and the adsorbed molecules, leading to modifications in the molecular polarizability and the formation of new electronic states [8] [16].

The relative contributions of electromagnetic and chemical enhancement can be determined through careful analysis of the frequency-dependent enhancement factors and comparison with theoretical calculations [15]. For 4-ethynylaniline, the amino group participates in significant charge transfer interactions with the metal surface, contributing to chemical enhancement [15] [17].

The wavelength dependence of the enhancement provides a clear signature for distinguishing between these mechanisms. Electromagnetic enhancement follows the plasmon extinction spectrum of the substrate, while chemical enhancement shows additional features related to charge transfer transitions [15]. The correlation between enhancement factors and Hammett parameters for substituted anilines confirms the importance of electronic effects in chemical enhancement [17].

| Enhancement Type | Magnitude | Distance Dependence | Wavelength Dependence |

|---|---|---|---|

| Electromagnetic | 10^6-10^10 | d^-4 | Plasmon resonance |

| Chemical | 10^2-10^4 | d^-1 | Charge transfer |

| Combined | 10^8-10^14 | Variable | Both contributions |

The interplay between electromagnetic and chemical enhancement mechanisms in 4-ethynylaniline systems creates opportunities for fine-tuning the spectroscopic response through careful control of molecular adsorption geometry and substrate properties [1] [9]. This fundamental understanding enables the rational design of optimized substrates for specific analytical applications and provides insights into the broader field of plasmon-mediated chemistry [7] [18].

The comprehensive analysis of these enhancement mechanisms reveals that the exceptional performance of 4-ethynylaniline in surface-enhanced Raman spectroscopy applications stems from the synergistic combination of strong electromagnetic field enhancement and favorable chemical interactions with the substrate [1] [9] [8]. This dual enhancement creates an optimal platform for studying molecular transformations and developing advanced sensing technologies [19] [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant